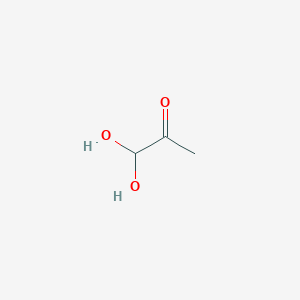

1,1-Dihydroxypropan-2-one

Descripción general

Descripción

1,1-Dihydroxypropan-2-one is a natural product found in Vigna radiata, Streptomyces tacrolimicus, and other organisms with data available.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Dihydroxyacetone is predominantly recognized for its role in cosmetic formulations, especially in sunless tanning products. It reacts with amino acids in the skin's surface to produce a brown pigment through a process similar to the Maillard reaction. This reaction occurs primarily in the stratum corneum, the outermost layer of the skin, making DHA a popular choice for achieving a tanned appearance without sun exposure.

Safety and Efficacy

- Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) have evaluated DHA's safety profile, concluding it is safe for use in cosmetic applications when used as directed .

- Clinical studies have demonstrated its effectiveness in treating conditions like vitiligo by inducing pigmentation in affected areas .

Food Industry Applications

Originally utilized as an artificial sweetener for diabetic patients, dihydroxyacetone has found limited but significant applications in the food industry. Its ability to provide sweetness without raising blood sugar levels makes it an attractive option for food formulations aimed at health-conscious consumers.

Sweetening Agent

- DHA can serve as a low-calorie sweetener due to its non-glycemic properties.

- Its use is largely overshadowed by other sweeteners but remains relevant in niche markets focusing on diabetic-friendly products .

Biochemical Research

Dihydroxyacetone is also recognized for its biochemical significance. It plays a role in metabolic pathways and has been studied for its potential health benefits.

Metabolic Role

- As a ketotriose monosaccharide, DHA participates in glycolysis and can be phosphorylated to form intermediates essential for energy metabolism .

- Research indicates that DHA can influence stress response pathways in cultured human cells, suggesting potential therapeutic applications in stress-related conditions .

Industrial Applications

The industrial production of dihydroxyacetone primarily involves the oxidation of glycerol. This process has gained attention due to the increasing demand for sustainable production methods.

Production Techniques

- Microbial fermentation using Gluconobacter oxydans is a common method for producing DHA from glycerol, showcasing its bio-based synthesis potential .

- Advances in catalytic processes have improved yields and selectivity for DHA during glycerol oxidation, indicating ongoing optimization efforts in industrial applications .

Case Studies and Research Findings

Numerous studies have documented the applications and effects of dihydroxyacetone across various fields:

Propiedades

Número CAS |

1186-47-6 |

|---|---|

Fórmula molecular |

C3H6O3 |

Peso molecular |

90.08 g/mol |

Nombre IUPAC |

1,1-dihydroxypropan-2-one |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3 |

Clave InChI |

UOQFZGVGGMHGEE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(O)O |

SMILES canónico |

CC(=O)C(O)O |

Sinónimos |

methylglyoxal hydrate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.